molecular formula C7H5BrClFO2S B12312358 (5-Bromo-2-fluorophenyl)methanesulfonyl chloride

(5-Bromo-2-fluorophenyl)methanesulfonyl chloride

Cat. No.: B12312358
M. Wt: 287.53 g/mol
InChI Key: XFBVXYCQPMNGNR-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5BrClFO2S and a molecular weight of 287.53 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methanesulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride typically involves the reaction of 5-bromo-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as coupling partners.

Major Products Formed

Scientific Research Applications

(5-Bromo-2-fluorophenyl)methanesulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorophenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The methanesulfonyl chloride group acts as an electrophile, making the compound susceptible to nucleophilic attack. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-methoxyphenyl)methanesulfonyl chloride
  • (5-Bromo-2-chlorophenyl)methanesulfonyl chloride
  • (5-Bromo-2-iodophenyl)methanesulfonyl chloride

Uniqueness

(5-Bromo-2-fluorophenyl)methanesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H5BrClFO2S

Molecular Weight

287.53 g/mol

IUPAC Name

(5-bromo-2-fluorophenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H5BrClFO2S/c8-6-1-2-7(10)5(3-6)4-13(9,11)12/h1-3H,4H2

InChI Key

XFBVXYCQPMNGNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CS(=O)(=O)Cl)F

Origin of Product

United States

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